

# A Comparative Analysis of Experimental and Predicted Spectral Data for 4-Bromophenetole

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Compound of Interest		
Compound Name:	4-Bromophenetole	
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[City, State] – [Date] – A comprehensive comparison guide offering a detailed analysis of experimental versus predicted spectral data for the organic compound **4-Bromophenetole** (CAS No. 588-96-5) is now available for researchers, scientists, and professionals in the drug development sector. This guide provides a meticulous examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presenting a valuable resource for compound identification, verification, and methodological validation.

The guide features a clear, tabular presentation of quantitative data, juxtaposing experimentally obtained spectral values with computationally predicted data. This side-by-side comparison facilitates a quick and effective evaluation of the accuracy of predictive models and offers a deeper understanding of the spectroscopic characteristics of **4-Bromophenetole**.

Detailed experimental protocols for the acquisition of <sup>1</sup>H NMR, <sup>13</sup>C NMR, FT-IR, and Mass Spectra are provided, ensuring that researchers can replicate the findings and apply similar methodologies in their own work. Furthermore, a logical workflow for the comparison of experimental and predicted spectral data is visually represented using a Graphviz diagram, offering a clear and concise overview of the analytical process.

## **Spectroscopic Data Comparison**

The following tables summarize the experimental and predicted spectral data for **4-Bromophenetole**.



Table 1: <sup>1</sup>H NMR Data Comparison (Solvent: CDCl<sub>3</sub>)

Proton Assignment	Experimental Chemical Shift (ppm)	Predicted Chemical Shift (ppm)	Experimental Multiplicity	Predicted Multiplicity
H-2, H-6 (Aromatic)	7.33-7.36[1]	7.35	Doublet	Doublet
H-3, H-5 (Aromatic)	6.73-6.75[1]	6.78	Doublet	Doublet
-OCH <sub>2</sub> - (Ethyl)	3.94-4.00[1][2]	3.97	Quartet	Quartet
-CH₃ (Ethyl)	1.37-1.40[1][2]	1.38	Triplet	Triplet

Table 2: 13C NMR Data Comparison (Solvent: CDCl<sub>3</sub>)

Carbon Assignment	Experimental Chemical Shift (ppm)	Predicted Chemical Shift (ppm)
C-1 (C-O)	158.1	157.5
C-4 (C-Br)	113.2	114.0
C-2, C-6	132.4	132.1
C-3, C-5	116.2	115.8
-OCH <sub>2</sub> -	63.6	63.9
-CH₃	14.8	15.2

Table 3: Infrared (IR) Spectroscopy Data Comparison



Vibrational Mode	Experimental Wavenumber (cm <sup>-1</sup> )	Predicted Wavenumber (cm <sup>-1</sup> )
C-H stretch (Aromatic)	~3050	3060-3100
C-H stretch (Aliphatic)	2870-2980	2880-2990
C=C stretch (Aromatic)	~1590, 1485	1595, 1490
C-O-C stretch (Asymmetric)	~1245	1250
C-O-C stretch (Symmetric)	~1045	1040
C-Br stretch	~650	660

Table 4: Mass Spectrometry (MS) Data Comparison

Fragment	Experimental m/z	Predicted m/z	Relative Intensity
[M]+ (Molecular Ion)	200/202[3]	200/202	Isotopic pattern for Br
[M-C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup>	172/174	172/174	High
[M-C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>	171/173	171/173	Moderate
[C <sub>6</sub> H <sub>4</sub> O] <sup>+</sup>	92	92	Low
[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	77	77	Moderate

# **Experimental Protocols**

Standard operating procedures for the acquisition of spectral data are outlined below.

# <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A 5-10 mg sample of **4-Bromophenetole** is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- Instrument Parameters: Spectra are acquired on a 400 MHz NMR spectrometer.



- For ¹H NMR: A spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans are typically used.
- For <sup>13</sup>C NMR: A spectral width of 250 ppm, a relaxation delay of 2 s, and 1024 scans are typically used with proton decoupling.
- Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: A thin film of neat 4-Bromophenetole is prepared between two potassium bromide (KBr) plates.
- Instrument Parameters: The spectrum is recorded on an FT-IR spectrometer over a range of 4000-400 cm<sup>-1</sup>. Typically, 16 scans are co-added at a resolution of 4 cm<sup>-1</sup>. A background spectrum of the clean KBr plates is recorded and subtracted from the sample spectrum.
- Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum.

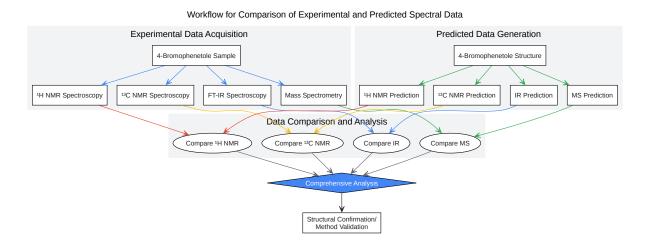
### **Mass Spectrometry (MS)**

- Sample Introduction: The sample is introduced into the mass spectrometer via direct injection or after separation by gas chromatography (GC).
- Ionization: Electron ionization (EI) is typically used with an ionization energy of 70 eV.
- Mass Analysis: The mass spectrum is acquired over a mass-to-charge (m/z) range of 50-500.
- Data Interpretation: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns.

## **Workflow for Spectral Data Comparison**



The following diagram illustrates the systematic process of comparing experimental and predicted spectral data for compound characterization.



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Caption: Workflow for comparing experimental and predicted spectral data.

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